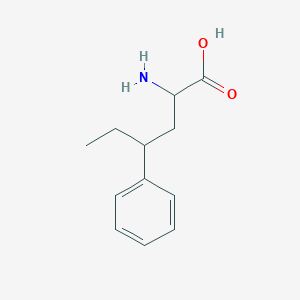
2-Amino-4-phenylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-phenylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon atom and a phenyl group attached to the fourth carbon atom of the hexanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-phenylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with a phenyl-substituted alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid. Another method involves the use of a recyclable chiral auxiliary to form a nickel (II) complex with glycine Schiff base, followed by alkylation with a phenyl-substituted alkyl halide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 2-Amino-4-phenylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-Amino-4-phenylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to protein structure and function.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-amino-4-phenylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in hydrophobic interactions, further modulating the activity of target proteins. These interactions can affect various biochemical pathways, leading to changes in cellular processes .
類似化合物との比較
2-Amino-3-phenylpropanoic acid: Similar structure but with a shorter carbon chain.
2-Amino-5-phenylpentanoic acid: Similar structure but with a longer carbon chain.
2-Amino-4-(4-chlorophenyl)hexanoic acid: Similar structure but with a chlorine substituent on the phenyl group.
Uniqueness: 2-Amino-4-phenylhexanoic acid is unique due to its specific carbon chain length and the position of the phenyl group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications .
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-amino-4-phenylhexanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-9(8-11(13)12(14)15)10-6-4-3-5-7-10/h3-7,9,11H,2,8,13H2,1H3,(H,14,15) |
InChIキー |
FOOIMJUGVGZOLD-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C(=O)O)N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


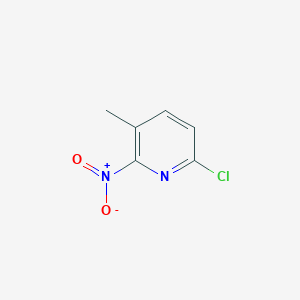

![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
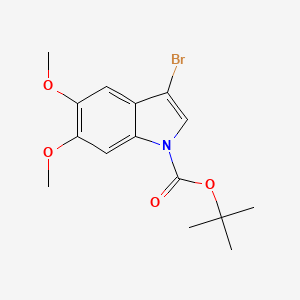
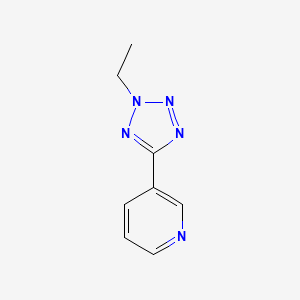
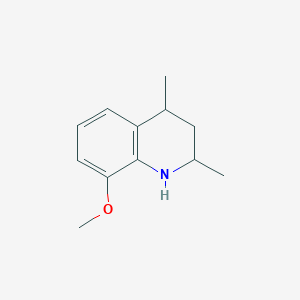
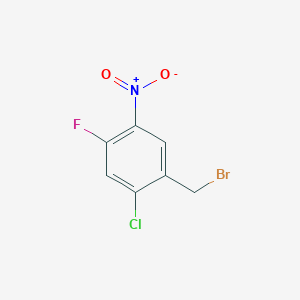
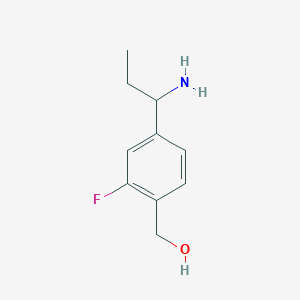
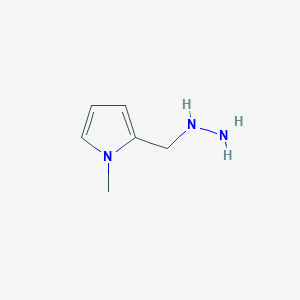
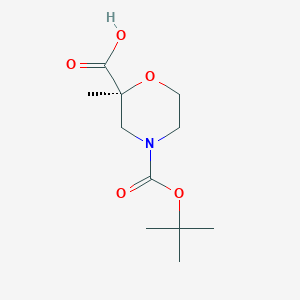
![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)
![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)

